Picibanil

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bencilpenicilina sódica se sintetiza mediante la fermentación de Penicillium chrysogenum. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar la penicilina. La penicilina aislada se convierte entonces en su forma de sal sódica mediante la reacción con hidróxido de sodio .

Métodos de producción industrial: En entornos industriales, la producción de bencilpenicilina sódica implica la fermentación a gran escala seguida de un procesamiento posterior para extraer y purificar el antibiótico. La fermentación se lleva a cabo en biorreactores en condiciones controladas para optimizar el rendimiento de la penicilina. La penicilina purificada se cristaliza entonces y se convierte en su forma de sal sódica .

Análisis De Reacciones Químicas

Tipos de reacciones: La bencilpenicilina sódica experimenta diversas reacciones químicas, incluidas la hidrólisis, la oxidación y las reacciones de sustitución.

Reactivos y condiciones comunes:

Hidrólisis: La bencilpenicilina sódica puede hidrolizarse en presencia de agua, lo que lleva a la formación de ácido peniciloico.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen el ácido peniciloico y sus derivados, que a menudo son menos activos o inactivos en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Treatment of Lymphatic Malformations

Clinical Efficacy

Picibanil has been utilized extensively for the sclerotherapy of lymphatic malformations, particularly macrocystic lymphangiomas. A systematic review identified that this compound is effective in inducing fibrosis and reducing the size of these lesions. A study involving 15 children reported complete lesion disappearance in 53.33% of cases, with significant reductions observed in others .

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood; however, it is believed to provoke a controlled inflammatory response that leads to fibrosis of the lymphatic vessels. This response results from cytokine release and immune cell activation, contributing to the therapeutic effects .

Administration Protocols

Typically, this compound is administered via intracystic injection under ultrasound guidance or direct visualization. Doses commonly used range from 0.1 to 0.2 mL per injection, with multiple sessions required depending on the lesion's response .

Case Studies Overview

Immunotherapeutic Applications

Cancer Treatment

this compound has shown promise as an immunotherapeutic agent in cancer treatment, particularly in enhancing dendritic cell-based therapies. Research indicates that this compound can stimulate cytokine production and activate various immune cells, including neutrophils and macrophages, which are crucial for anti-tumor immunity .

Clinical Trials

Ongoing clinical trials are investigating the use of this compound in combination with other therapies for cancer treatment. For instance, studies are exploring its efficacy when used alongside dendritic cell therapy to enhance patient responses against malignancies .

Safety Profile and Side Effects

The administration of this compound is generally well-tolerated, with most side effects being mild and transient. Commonly reported side effects include:

Mecanismo De Acción

La bencilpenicilina sódica ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP) de la membrana celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esto lleva al debilitamiento de la pared celular y a la eventual lisis de la célula bacteriana debido a la presión osmótica .

Compuestos similares:

Ampicilina: Una penicilina de amplio espectro que es efectiva contra bacterias grampositivas y gramnegativas.

Amoxicilina: Similar a la ampicilina pero con mejor absorción oral.

Unicidad de la bencilpenicilina sódica: La bencilpenicilina sódica es única debido a su alta eficacia contra los cocos grampositivos y su uso como tratamiento de primera línea para varias infecciones causadas por bacterias susceptibles. Su pobre absorción oral obliga a su administración intravenosa o intramuscular, lo que puede ser ventajoso para garantizar una alta biodisponibilidad y un rápido inicio de la acción .

Comparación Con Compuestos Similares

Ampicillin: A broad-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Methicillin: A penicillin derivative resistant to penicillinase, used to treat penicillin-resistant Staphylococcus aureus.

Uniqueness of Benzylpenicillin Sodium: Benzylpenicillin sodium is unique due to its high efficacy against gram-positive cocci and its use as a first-line treatment for several infections caused by susceptible bacteria. Its poor oral absorption necessitates intravenous or intramuscular administration, which can be advantageous in ensuring high bioavailability and rapid onset of action .

Actividad Biológica

Picibanil, also known as OK-432, is a streptococcal preparation that has been utilized primarily as an immunotherapeutic agent in various medical conditions, particularly in oncology and the treatment of lymphatic malformations. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical applications, and relevant case studies.

This compound exhibits potent biological response-modifying activities. It is believed to operate through several key mechanisms:

- Cytokine Induction : this compound stimulates the production of various cytokines such as IL-1, IL-2, TNF-α, and IFN-γ. These cytokines play crucial roles in modulating immune responses and enhancing anticancer immunity .

- Activation of Immune Cells : The compound activates various immune cells including neutrophils, macrophages, and lymphocytes, which are essential for its antitumor effects. This activation is mediated through the Toll-like receptor (TLR) 4-MD2 signaling pathway .

- Dendritic Cell Maturation : this compound has been shown to induce the maturation of dendritic cells both in vitro and in vivo, suggesting its potential as an adjuvant in dendritic cell-based immunotherapy .

Clinical Applications

This compound has been employed in several clinical settings:

1. Cancer Treatment

This compound was approved as an anticancer agent in Japan in 1975. Its application includes:

- Antitumor Effects : Clinical studies have demonstrated that local injections of this compound into tumor tissues can lead to significant antitumor responses. For instance, a study involving BALB/c mice with cancerous ascites showed increased recruitment and activation of immune cells following treatment with this compound .

2. Lymphatic Malformations

The use of this compound in sclerotherapy for lymphatic malformations has gained attention due to its efficacy and safety profile:

- Efficacy in Lymphangiomas : A systematic review indicated that approximately 86% of patients treated with this compound for predominantly macrocystic lymphangiomas experienced successful outcomes . Another study reported that over 90% of patients with plunging ranulas showed marked responses after sclerotherapy with this compound .

- Mechanism of Sclerotherapy : The sclerosing effect is attributed to a controlled inflammatory response that leads to fibrosis and collapse of lymphatic malformation walls. This process involves changes in the cellular composition from lymphocytes to neutrophils and increased expression of inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Clinical Outcomes with this compound

Case Studies

Case Study 1: Treatment of Lymphangioma

A retrospective analysis involved 30 patients diagnosed with lymphangioma treated with a series of four doses of this compound. The results indicated that 86% had a successful outcome defined by significant reduction in lesion size as measured by imaging techniques.

Case Study 2: Plunging Ranula Treatment

In a recent study, patients receiving this compound sclerotherapy for plunging ranulas showed over 92% marked improvement. The treatment was noted for its simplicity and low incidence of serious complications, reinforcing its role as a preferred therapeutic option .

Propiedades

Número CAS |

39325-01-4 |

|---|---|

Fórmula molecular |

C16H17N2O4S- |

Peso molecular |

333.4 g/mol |

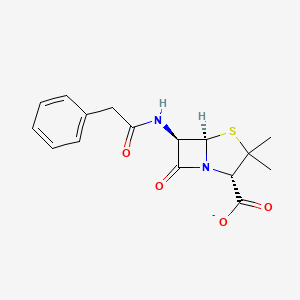

Nombre IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |

Clave InChI |

JGSARLDLIJGVTE-MBNYWOFBSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Key on ui other cas no. |

39325-01-4 |

Sinónimos |

NSC B116209 NSC-B116209 NSCB116209 OK 432 OK-432 OK432 Picibanil Picibanyl Streptococcal OK 432 Streptococcal OK-432 Streptococcal OK432 Streptococcal Preparation OK 432 Streptococcal Preparation OK-432 Streptococcal Preparation OK432 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.